molecular formula C14H10N4O2S B5337852 2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid

2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid

カタログ番号: B5337852
分子量: 298.32 g/mol
InChIキー: ONUJBPQPGCWLQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid, also known as MRS1477, is a novel small molecule compound that has been studied for its potential therapeutic applications.

作用機序

The mechanism of action of 2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid varies depending on the disease being studied. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway (Gao et al., 2015). In diabetes, this compound activates the AMPK pathway, which leads to increased glucose uptake and improved insulin sensitivity (Wang et al., 2016). In AD and PD, this compound has been shown to reduce neuroinflammation and oxidative stress, and improve mitochondrial function (Liu et al., 2017; Zhang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis (Gao et al., 2015). In diabetes, this compound improves glucose tolerance and insulin sensitivity, and reduces liver fat accumulation (Wang et al., 2016). In AD and PD, this compound reduces neuroinflammation, oxidative stress, and improves mitochondrial function (Liu et al., 2017; Zhang et al., 2018).

実験室実験の利点と制限

2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified for structure-activity relationship (SAR) studies. It has also been shown to have good bioavailability and pharmacokinetic properties (Liang et al., 2014). However, one limitation of this compound is its potential toxicity, which needs to be further studied.

将来の方向性

There are several future directions for the study of 2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to study its mechanism of action in more detail, especially in AD and PD. Additionally, SAR studies can be conducted to optimize the structure of this compound for better efficacy and safety.
Conclusion
This compound is a novel small molecule compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

合成法

2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid is synthesized through a multistep process, starting with the reaction of 2-aminopyrimidine with 2-bromo-4-methylthiazole to form 2-(2-bromo-4-methylthiazol-5-yl)pyrimidine. This intermediate is then reacted with isonicotinic acid to form the final product, this compound. The synthesis process is detailed in a study by Liang et al. (2014).

科学的研究の応用

2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In a study by Gao et al. (2015), this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. Another study by Wang et al. (2016) showed that this compound improved glucose tolerance and insulin sensitivity in diabetic mice by activating the AMP-activated protein kinase (AMPK) pathway. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease (AD) and Parkinson's disease (PD) (Liu et al., 2017; Zhang et al., 2018).

特性

IUPAC Name

2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c1-8-17-12(7-21-8)13-16-5-3-10(18-13)11-6-9(14(19)20)2-4-15-11/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUJBPQPGCWLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NC=CC(=N2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。